molecular formula C24H17N5O2 B5500506 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide

2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide

Cat. No. B5500506
M. Wt: 407.4 g/mol
InChI Key: BOFOZKHGEBNXPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide involves complex chemical reactions, including the aminolysis of activated acids and alkylation of potassium salts. One study describes the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which shares structural similarities, through aminolysis and alkylation processes (Berest et al., 2011).

Molecular Structure Analysis

The determination of molecular structures of these compounds utilizes advanced spectroscopic techniques, including NMR and mass spectrometry. The study by Berest et al. (2011) illustrates this approach, determining structures through 1H, 13C NMR, LC-MS, and EI-MS analysis. This detailed analysis is crucial for understanding the compound's potential interactions and functions at the molecular level.

Chemical Reactions and Properties

Chemical properties of compounds in this family are characterized by their interactions and reactions, such as the ability to undergo aminolysis and alkylation. The synthesis pathways involve specific reagents like thionyl chloride or carbonyldiimidazole, highlighting the compound's reactivity and potential for derivatization (Berest et al., 2011).

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

  • In vitro and in vivo assessment: A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides were synthesized and evaluated for their antimicrobial and antiprotozoal activities. The lead compound showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in comparison with reference drugs (Patel et al., 2017).

Anticancer Activities

  • Synthesis and biological activity analysis: Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, with compound 4.10 showing significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Histamine H4 Receptor Inverse Agonism

  • Scaffold hopping approach: A series of quinazoline-containing compounds were identified as potent human histamine H4 receptor (H4R) inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, making them potential dual-action H1R/H4R ligands with therapeutic benefits (Smits et al., 2008).

Novel Syntheses and Cytotoxicity

  • Synthesis with thiazole and thiadiazole fragments: A series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides were synthesized, with compound 3.1 showing significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O2/c30-23(14-29-15-26-19-9-2-1-8-18(19)24(29)31)27-17-7-5-6-16(12-17)22-13-25-20-10-3-4-11-21(20)28-22/h1-13,15H,14H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFOZKHGEBNXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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